molecular formula C4H6N4S B2367776 4-Amino-6-methyl-1,3,5-triazine-2-thiol CAS No. 30369-70-1

4-Amino-6-methyl-1,3,5-triazine-2-thiol

Cat. No. B2367776
CAS RN: 30369-70-1
M. Wt: 142.18
InChI Key: SBTXDBYYCGHGLK-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-1,3,5-triazine-2-thiol is a chemical compound with the CAS Number: 30369-70-1. It has a molecular weight of 142.18 . The IUPAC name for this compound is 4-amino-6-methyl-1,3,5-triazine-2-thiol .

Scientific Research Applications

Electrochemical Studies

4-Amino-6-methyl-1,3,5-triazine-2-thiol and its derivatives have been extensively studied for their electrochemical behavior. Research conducted by Farzinnejad et al. (2005) investigated the electroreduction of this compound in non-aqueous media, revealing insights into its redox behavior and potential applications in electrochemical sensors and devices (Farzinnejad et al., 2005).

Synthesis and Reactivity

The synthesis and reactivity of 4-Amino-6-methyl-1,3,5-triazine-2-thiol have been explored in various studies. Joshua and Rajan (1974) described the interaction of dicyandiamides with thioamides, leading to the formation of triazine-thiols, which are important for the synthesis of novel compounds with potential industrial and pharmaceutical applications (Joshua & Rajan, 1974). Tabatabaee et al. (2007) explored the microwave synthesis of derivatives of this compound, demonstrating its versatility in chemical synthesis (Tabatabaee et al., 2007).

Biological Applications

Alshammari and Bakhotmah (2022) reviewed the synthesis, reactivity, and applications of triazine derivatives, highlighting their biological activities like anticancer, antibacterial, and antifungal properties. This suggests that 4-Amino-6-methyl-1,3,5-triazine-2-thiol derivatives could have significant implications in medicinal chemistry (Alshammari & Bakhotmah, 2022).

Photovoltaic and Polymerization Applications

In the field of materials science, Halim et al. (2018) investigated a derivative of 4-Amino-6-methyl-1,3,5-triazine-2-thiol for its application in photovoltaic devices, showcasing its potential in renewable energy technologies (Halim et al., 2018). Additionally, Reinelt et al. (2014) studied the synthesis and photopolymerization of thiol-modified triazine-based monomers and oligomers for use in dental composites, indicating its utility in dental material sciences (Reinelt et al., 2014).

properties

IUPAC Name

2-amino-6-methyl-1H-1,3,5-triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXDBYYCGHGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methyl-1,3,5-triazine-2-thiol

Citations

For This Compound
1
Citations
CP Joshua, VP Rajan - Australian Journal of Chemistry, 1974 - CSIRO Publishing
The reactions of thioacetamide and thiobenzamide with dicyandiamide and aryldicyandiamides in the presence of hydrochloric acid have been found to yield the related 6-alkyl(or aryl)-…
Number of citations: 6 www.publish.csiro.au

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